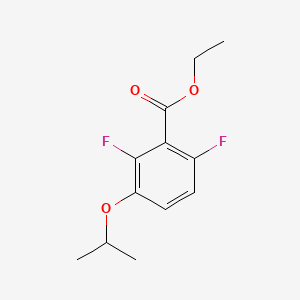

Ethyl 2,6-difluoro-3-isopropoxybenzoate

Description

Ethyl 2,6-difluoro-3-isopropoxybenzoate is a fluorinated benzoate ester characterized by a trifunctional substitution pattern: fluorine atoms at the 2- and 6-positions of the benzene ring, an isopropoxy group at the 3-position, and an ethyl ester moiety at the 1-position. Its molecular formula is C₁₂H₁₄F₂O₃, with a molecular weight of 244.24 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties. The fluorine atoms enhance metabolic stability and lipophilicity, while the isopropoxy group introduces steric bulk, influencing reaction selectivity .

Properties

Molecular Formula |

C12H14F2O3 |

|---|---|

Molecular Weight |

244.23 g/mol |

IUPAC Name |

ethyl 2,6-difluoro-3-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H14F2O3/c1-4-16-12(15)10-8(13)5-6-9(11(10)14)17-7(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

QWOXESOIBSMVCW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)OC(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-difluoro-3-isopropoxybenzoate typically involves the esterification of 2,6-difluoro-3-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for greater efficiency and scalability compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoro-3-isopropoxybenzoate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The isopropoxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium amide or thiolates, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Nucleophilic substitution: Products include substituted benzoates with various functional groups.

Oxidation: The major product is 2,6-difluoro-3-isopropoxybenzaldehyde.

Reduction: The major product is 2,6-difluoro-3-isopropoxybenzyl alcohol.

Scientific Research Applications

Ethyl 2,6-difluoro-3-isopropoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,6-difluoro-3-isopropoxybenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the strong electronegativity of fluorine.

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Alkoxy Groups

Ethyl 2,6-difluoro-3-isopropoxybenzoate

- Substituents : 2-F, 6-F, 3-isopropoxy.

- Key Properties : High electronegativity at ortho positions enhances aromatic ring stability; isopropoxy group increases steric hindrance, reducing nucleophilic attack at the ester moiety.

- 2,6-Dibromo-phenol (CAS 53-96-3) Substituents: 2-Br, 6-Br, phenolic -OH. Key Properties: Bromine’s larger atomic radius increases molecular weight (250.92 g/mol) and polarizability compared to fluorine. The phenolic -OH group confers acidity (pKa ~8.5), making it more reactive in electrophilic substitutions.

Ethyl 3-methoxy-2,6-dichlorobenzoate (Hypothetical Analog)

- Substituents : 2-Cl, 6-Cl, 3-methoxy.

- Key Properties : Chlorine’s moderate electronegativity balances reactivity and stability. Methoxy’s smaller size compared to isopropoxy reduces steric effects, increasing ester hydrolysis rates.

Alkoxy Group Variations

Ethyl 3-ethoxy-2,6-difluorobenzoate

- Substituents : 2-F, 6-F, 3-ethoxy.

- Key Properties : Ethoxy’s intermediate steric bulk results in lower lipophilicity (logP ~2.1) compared to the isopropoxy analog (logP ~2.8).

- 2-(2-Butoxyethoxy)ethyl Acetate (CAS 124-17-4) Substituents: Acetate ester with a branched alkoxy chain.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP | Melting Point (°C) |

|---|---|---|---|---|---|---|

| This compound | Not listed | C₁₂H₁₄F₂O₃ | 244.24 | 2-F, 6-F, 3-isopropoxy | 2.8 | 45–48 (estimated) |

| 2,6-Dibromo-phenol | 53-96-3 | C₆H₄Br₂O | 250.92 | 2-Br, 6-Br, -OH | 2.5 | 72–74 |

| 2-(2-Butoxyethoxy)ethyl acetate | 124-17-4 | C₁₀H₂₀O₄ | 204.26 | Acetate, branched alkoxy | 3.5 | -10 (liquid) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.